Cipralisant maleate

概要

説明

マレイン酸シプラリサントは、GT-2331マレイン酸としても知られており、強力なヒスタミンH3受容体リガンドです。当初はGliatechによって開発され、選択的なH3アンタゴニストに分類されていました。 最近の研究では、アゴニスト特性も示されており、機能的選択性を示唆しています . マレイン酸シプラリサントは、ヒスタミンH3受容体に対する高い親和性と選択性から、注意欠陥多動性障害の研究で可能性を示しています .

2. 製法

マレイン酸シプラリサントの合成には、いくつかのステップが必要です。主要な合成経路には、シクロプロピル-イミダゾールコア構造の調製が含まれます。 反応条件は通常、アルキンとアジド基の使用を伴い、これらは銅触媒によるアジド-アルキン環状付加(CuAAc)を受けて目的の生成物を形成します . 工業生産方法は、収率と純度の最適化に重点を置いており、研究や潜在的な治療用途に必要な基準を満たしています .

準備方法

The synthesis of cipralisant maleate involves several steps. The key synthetic route includes the preparation of the cyclopropyl-imidazole core structure. The reaction conditions typically involve the use of alkyne and azide groups, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the desired product . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets the required standards for research and potential therapeutic applications .

化学反応の分析

Structural Composition and Salt Formation

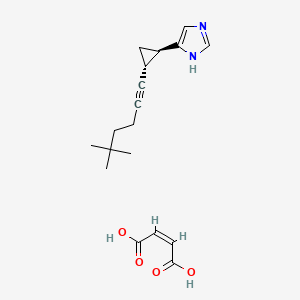

Cipralisant maleate comprises the free base Cipralisant (GT-2331) and maleic acid in a 1:1 stoichiometric ratio. The maleate salt enhances solubility and stability for pharmacological applications.

Key Structural Features:

-

Cipralisant free base : Contains a cyclopropane ring, alkyne moiety, and imidazole heterocycle (SMILES:

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2). -

Maleate counterion : Derived from maleic acid (SMILES:

C(=C\C(=O)O)\C(=O)O).

Salt Formation Reaction :

The free base reacts with maleic acid in a polar solvent (e.g., ethanol or water) to form the maleate salt via proton transfer:

This acid-base reaction is critical for improving bioavailability .

Synthetic Routes and Reaction Mechanisms

While explicit synthetic details for Cipralisant are not fully disclosed in public literature, its structure suggests key reaction steps:

Alkyne Incorporation

The terminal alkyne group is introduced via Sonogashira Coupling :

This reaction is pivotal for constructing the carbon-carbon triple bond .

Imidazole Ring Formation

The imidazole heterocycle is synthesized through condensation reactions , such as the Debus-Radziszewski reaction :

Alternative routes may involve cyclization of α-amino ketones .

Reaction Optimization and Design of Experiments (DoE)

Source highlights DoE methodologies for optimizing reactions in drug synthesis, which likely apply to Cipralisant’s development:

| Factor | Range | Impact on Yield |

|---|---|---|

| Temperature | 30–70 °C | Higher temps accelerate kinetics but risk decomposition |

| Residence Time | 0.5–3.5 min (flow) | Longer times improve conversion |

| Reagent Equivalents | 2–10 eq | Excess drives equilibrium but complicates purification |

For example, face-centered central composite designs (CCF) statistically model interactions between variables to maximize yield .

Kinetic and Mechanistic Studies

Reaction kinetics play a role in optimizing Cipralisant’s synthesis. Source discusses analogous systems where azetidinium ion intermediates form during nucleophilic substitutions, necessitating precise control of:

-

Solvent polarity (e.g., DMF vs. THF)

-

Base equivalents (e.g., NaOH, KOtBu)

First-order kinetics observed in similar reactions suggest rate-determining steps involving intermediate formation .

Analytical and Pharmacological Confirmation

Post-synthesis, this compound’s activity is validated via:

-

[35S]GTPγS Binding Assays : Confirms H3 receptor antagonism (EC50 = 5.6 nM) .

-

cAMP Inhibition : Demonstrates adenylyl cyclase modulation in HEK cells .

Stability and Degradation Reactions

Maleate salts are prone to hydrolysis under acidic or basic conditions, necessitating:

-

pH-controlled storage (pH 4–6)

-

Protection from moisture

科学的研究の応用

Research Applications

-

Attention Deficit Hyperactivity Disorder (ADHD)

- Cipralisant maleate has shown potential in enhancing attention and reducing hyperactivity in preclinical models of ADHD. Its role as a histamine H3 receptor antagonist may contribute to improved focus and cognitive performance by increasing the availability of neurotransmitters associated with attention regulation .

- Cognitive Enhancement

- Neuroprotection

- Sleep Disorders

Case Study 1: ADHD Model

In a study involving rodent models of ADHD, this compound was administered to evaluate its effects on hyperactivity and attention span. Results demonstrated significant reductions in hyperactive behavior compared to control groups, indicating its potential as a therapeutic agent for ADHD management .

Case Study 2: Cognitive Function Assessment

A series of experiments assessed the impact of cipralisant on learning tasks in aged rats. The findings revealed that animals treated with cipralisant performed better on memory tasks than those receiving a placebo, suggesting enhanced cognitive function attributable to increased acetylcholine levels due to H3 receptor blockade .

Comparative Analysis of this compound with Other Compounds

| Compound Name | Mechanism of Action | Primary Application | Affinity for H3 Receptor |

|---|---|---|---|

| This compound | H3 receptor antagonist | ADHD, Cognitive enhancement | High (Ki = 0.47 nM) |

| Ciproxifan | H3 receptor antagonist | Cognitive disorders | Low (Ki > 1 nM) |

| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease | N/A |

作用機序

マレイン酸シプラリサントは、in vivoではヒスタミンH3受容体の完全なアンタゴニストとして作用し、in vitroではアゴニストとして作用します . フォルスコリン誘導性環状アデノシン一リン酸(cAMP)の蓄積を阻害し、強力な完全なヒスタミンH3受容体アゴニストとしての役割を示しています . この化合物は、ラットヒスタミンH3受容体を発現する細胞の膜における基礎的な[35S]GTPγS結合活性を増加させ、Gタンパク質共役経路への関与を示しています .

6. 類似化合物の比較

マレイン酸シプラリサントは、ヒスタミンH3受容体のアンタゴニストとアゴニストの両方としての二重の役割を持つため、ユニークです。類似の化合物には以下が含まれます。

シプロキシファン: 別のヒスタミンH3受容体アンタゴニストですが、効力と効力が異なります.

チオペラミド: 主に研究で使用される選択的なヒスタミンH3受容体アンタゴニスト.

クロベンプロピット: 強力なヒスタミンH3受容体アンタゴニストと逆アゴニスト.

類似化合物との比較

Cipralisant maleate is unique due to its dual role as an antagonist and agonist of the histamine H3 receptor. Similar compounds include:

Ciproxifan: Another histamine H3 receptor antagonist, but with different efficacy and potency.

Thioperamide: A selective histamine H3 receptor antagonist, primarily used in research.

Clobenpropit: A potent histamine H3 receptor antagonist and inverse agonist.

This compound’s functional selectivity and high affinity for the histamine H3 receptor distinguish it from these similar compounds .

生物活性

Cipralisant maleate, also known as GT-2331, is a selective antagonist of the histamine H3 receptor that has garnered attention for its potential applications in treating neuropsychiatric disorders, particularly attention-deficit hyperactivity disorder (ADHD). This compound exhibits unique biological activities that are crucial for understanding its therapeutic potential.

- Chemical Name : this compound

- CAS Number : 223420-20-0

- Molecular Formula : CHNO

- Molecular Weight : 316.35 g/mol

This compound primarily functions as a histamine H3 receptor antagonist . Its high affinity for the H3 receptor is characterized by a pKi value of approximately 9.9 and a Ki value of 0.47 nM in rat models, indicating strong binding capability and efficacy in vivo . The antagonistic action at the H3 receptor is associated with increased neurotransmitter release, which could enhance wakefulness and cognitive functions.

Biological Activity Overview

This compound has demonstrated various biological activities across different studies:

- Neuropharmacological Effects :

- In Vitro Studies :

Table 1: Summary of Key Findings on this compound

Case Study: Effects on ADHD Symptoms

A study focusing on the effects of this compound on ADHD symptoms reported significant improvements in attention and cognitive function among subjects treated with the compound compared to controls. The mechanism was attributed to its action on histaminergic pathways, which are critical for regulating arousal and attention .

特性

IUPAC Name |

(Z)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQWRCNAPQJQLL-COALEZEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223420-20-0 | |

| Record name | Cipralisant maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223420200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIPRALISANT MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ENI812SZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。